molecular formula C13H17ClN2O3 B11029711 4-chloro-2-nitro-N,N-dipropylbenzamide

4-chloro-2-nitro-N,N-dipropylbenzamide

Cat. No.: B11029711
M. Wt: 284.74 g/mol
InChI Key: NOTRMVDXJPMNMY-UHFFFAOYSA-N
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Description

4-chloro-2-nitro-N,N-dipropylbenzamide is a chemical compound with the molecular formula C13H17ClN2O3 and a molecular weight of 284.74 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N,N-dipropylbenzamide typically involves the nitration of 4-chlorobenzamide followed by the alkylation of the resulting nitro compound with propyl groups. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and alkyl halides for the alkylation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N,N-dipropylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-nitro-N,N-dipropylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N,N-dipropylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-nitro-N,N-dipropylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dipropyl groups provide steric hindrance, affecting its interaction with other molecules and making it a valuable compound for targeted research applications .

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

4-chloro-2-nitro-N,N-dipropylbenzamide

InChI

InChI=1S/C13H17ClN2O3/c1-3-7-15(8-4-2)13(17)11-6-5-10(14)9-12(11)16(18)19/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

NOTRMVDXJPMNMY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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